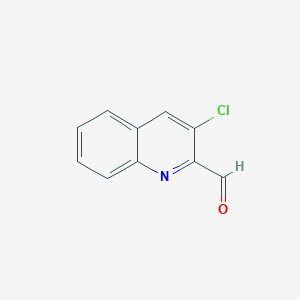

3-Chloroquinoline-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the third position and an aldehyde group at the second position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses Vilsmeier reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction proceeds by heating the starting material, such as acetanilides, in the presence of the Vilsmeier reagent, leading to the formation of the desired this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and reagent concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Cyclization Reactions

2-Chloroquinoline-3-carbaldehydes are highly reactive at both the aldehyde and chloro groups, enabling diverse cyclization pathways:

Condensation Reactions

The aldehyde group readily undergoes condensation with nucleophiles:

Substitution Reactions

The chloro group is susceptible to nucleophilic substitution:

Oxidation and Reduction

Functional group interconversions at the aldehyde:

Palladium-Catalyzed Reactions

Tandem reactions enable complex heterocycle synthesis:

| Substrates | Catalytic System | Products | Bond Formation | Source |

|---|---|---|---|---|

| Isocyanides + Amines | Pd(OAc)₂, Xantphos, DCE | Quinoline-fused lactams (e.g., 62a-j ) | C–C, C–N, and C–O bonds in one pot . |

Key Reaction Mechanisms

-

Vilsmeier-Haack Synthesis : Acetanilides → imidoyl chlorides → N-(α-chlorovinyl)anilines → diformylation → cyclization .

-

Leuckart Reaction : Formamide-mediated cyclization to pyrrolo[3,4-b]quinolin-3-ones .

Structural Insights

Applications De Recherche Scientifique

Synthetic Methods

The synthesis of 3-chloroquinoline-2-carbaldehyde can be achieved through various methods:

- Condensation Reactions : This involves the reaction of 2-chloroquinoline with various aldehydes or ketones under acidic conditions to yield this compound derivatives.

- Reduction Reactions : The aldehyde group can be selectively reduced to form alcohols or other functional groups, allowing for further modifications.

- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, expanding the range of derivatives that can be synthesized.

Biological Applications

The biological significance of this compound is underscored by its potential therapeutic effects. Research has demonstrated various pharmacological activities associated with compounds derived from this structure.

Antimicrobial Activity

Compounds containing the this compound moiety have shown promising antimicrobial properties against a range of pathogens:

- Antibacterial : Studies indicate that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal : Certain derivatives have been tested for antifungal activity against species like Aspergillus niger and Candida albicans .

Antiviral and Anticancer Activities

Research has also highlighted the potential of these compounds in antiviral and anticancer therapies:

- Antiviral : Some derivatives have been evaluated for their ability to inhibit viral replication in vitro, showing effectiveness against strains such as HIV .

- Anticancer : The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines, suggesting their potential as anticancer agents .

Case Studies

Several studies have documented the synthesis and evaluation of bioactive compounds derived from this compound:

-

Synthesis of Antibacterial Agents : A study reported the synthesis of 2-morpholinoquinoline-3-carbaldehydes that exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

Compound Activity Target Bacteria 28d High E. coli 28d High S. aureus - Anticancer Properties : Another investigation focused on derivatives that showed cytotoxic effects on human cancer cell lines, indicating their potential for further development as therapeutic agents .

Mécanisme D'action

The mechanism of action of 3-Chloroquinoline-2-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- 3-Bromoquinoline-2-carbaldehyde

- 3-Fluoroquinoline-2-carbaldehyde

Uniqueness

3-Chloroquinoline-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications .

Activité Biologique

3-Chloroquinoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, highlighting its antibacterial and antifungal properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C10H6ClNO and a molecular weight of 201.62 g/mol. The compound features a quinoline ring substituted with a chloro group and an aldehyde functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of quinoline derivatives followed by formylation reactions. Various methods have been developed to enhance yield and purity, including:

- Chlorination : Using reagents such as phosphorus oxychloride.

- Formylation : Utilizing Vilsmeier-Haack reactions or other formylating agents.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Key findings include:

- In vitro Studies : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 20 | Ampicillin |

| Pseudomonas aeruginosa | 25 | Ampicillin |

Antifungal Activity

The antifungal properties of this compound have also been assessed, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. The compound showed promising results:

- Efficacy Against Fungi : In studies, it demonstrated effective inhibition of fungal growth with MIC values lower than those of traditional antifungal agents like fluconazole .

| Fungal Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Candida albicans | 30 | Fluconazole |

| Aspergillus niger | 35 | Fluconazole |

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest:

- Inhibition of Enzyme Activity : Molecular docking studies indicate that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, such as MurD ligase . This inhibition disrupts bacterial growth and replication.

- Membrane Disruption : The presence of the chloro group is thought to enhance membrane permeability, leading to increased susceptibility of bacterial cells to the compound.

Case Studies

- Study on Antibacterial Properties : A recent investigation evaluated various derivatives of this compound for their antibacterial activity. The results indicated that modifications at specific positions on the quinoline ring significantly influenced antimicrobial potency .

- Antifungal Efficacy Assessment : Another study focused on the antifungal activity against Candida albicans, revealing that certain derivatives outperformed standard treatments in inhibiting biofilm formation, which is crucial for fungal virulence .

Propriétés

IUPAC Name |

3-chloroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQLLYQRRZEZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.